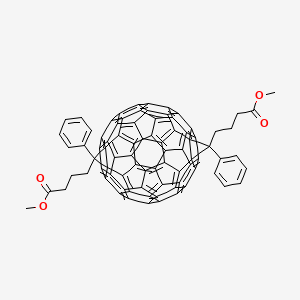![molecular formula C33H30N2O6S B1434641 1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)- CAS No. 147117-72-4](/img/structure/B1434641.png)
1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)-
Overview
Description
1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)- is a complex organic compound with significant applications in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with carboxylic acid groups and functionalized with triphenylmethyl and nitrophenyl groups, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)- typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diester or diamine.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Functionalization with Triphenylmethyl and Nitrophenyl Groups: The triphenylmethyl group is typically introduced through a nucleophilic substitution reaction, while the nitrophenyl group can be added via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common industrial methods include:
Batch Processing: Utilizing large reactors to perform the synthesis in stages, ensuring high purity and yield.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and control.
Chemical Reactions Analysis
Types of Reactions
1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triphenylmethyl and nitrophenyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1,2-Pyrrolidinedicarboxylic acid derivatives: Compounds with similar pyrrolidine ring structures but different substituents.
Triphenylmethyl derivatives: Molecules featuring the triphenylmethyl group with various functional groups.
Nitrophenyl esters: Esters containing the nitrophenyl group, used in similar synthetic and research applications.
Uniqueness
1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
(2S,4S)-2-methyl-1-[(4-nitrophenyl)methoxycarbonyl]-4-tritylsulfanylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O6S/c1-32(30(36)37)21-29(22-34(32)31(38)41-23-24-17-19-28(20-18-24)35(39)40)42-33(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2-20,29H,21-23H2,1H3,(H,36,37)/t29-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYZOSZVBUUNOA-NYDCQLBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])SC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@H](CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])SC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


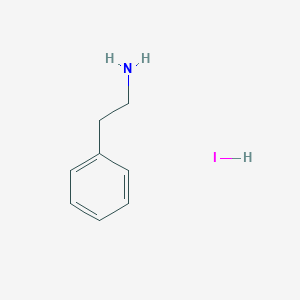
![1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1434560.png)
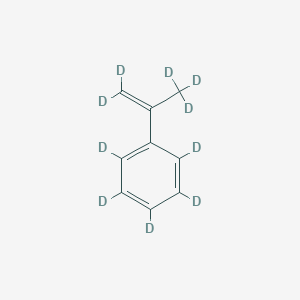

![Cyclopenta[fg]tetracene-1,2-dione](/img/structure/B1434565.png)
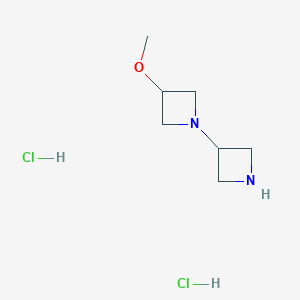
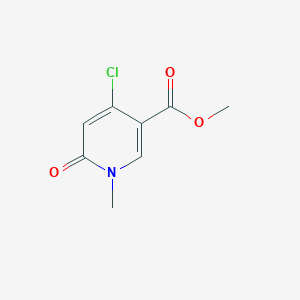


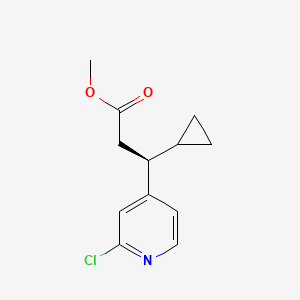
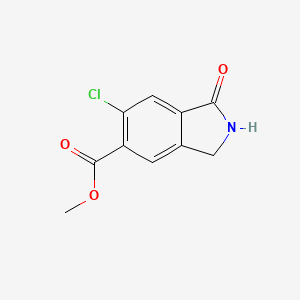
![3-Methylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1434579.png)
